1-Naphthalen-1-yl-pentan-1-one

Description

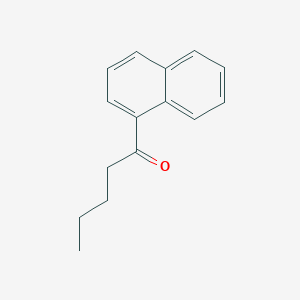

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-2-3-11-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHVTPJHHPGYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031164 | |

| Record name | Butyl naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-60-0 | |

| Record name | Butyl naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathways for 1-Naphthalen-1-yl-pentan-1-one and its Analogs: An In-Depth Technical Guide

Executive Summary

1-Naphthalen-1-yl-pentan-1-one (CAS 2876-60-0) is a versatile aryl pentyl ketone that serves as a critical intermediate in the development of biologically active molecules, including synthetic cannabinoid analogs and enzyme inhibitors. As a scaffold, it presents unique synthetic challenges primarily related to regioselectivity and the prevention of over-alkylation. This whitepaper deconstructs the mechanistic causality behind its synthesis, providing drug development professionals with self-validating protocols grounded in thermodynamic and kinetic principles.

Mechanistic Causality & Pathway Selection

When synthesizing 1-naphthalen-1-yl-pentan-1-one, chemists typically evaluate two orthogonal approaches: direct electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution.

The Kinetic Advantage of Friedel-Crafts Acylation

The1[1] is the most direct route, reacting naphthalene with valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The causality behind the catalyst is crucial: AlCl₃ abstracts the chloride from valeryl chloride to generate a highly electrophilic, resonance-stabilized acylium ion (R–C≡O⁺)[1].

Attack by the naphthalene ring is kinetically favored at the 1-position (alpha) over the 2-position (beta). This preference occurs because the resulting arenium ion (σ-complex) at the 1-position allows the positive charge to be delocalized without disrupting the aromatic sextet of the adjacent fused ring. However, because regioselectivity is rarely absolute, historical 2[2] notes that mixtures of 1- and 2-naphthyl isomers can occur, necessitating careful solvent selection (e.g., ethylene dichloride) to favor the 1-isomer.

The Precision of the Weinreb Amide Route

To bypass regioselectivity issues entirely, researchers utilize the Weinreb Amide route starting from commercially pure 1-naphthoic acid. The mechanistic brilliance of this pathway lies in its prevention of tertiary alcohol formation. Direct addition of a Grignard reagent to an acyl chloride or ester often leads to over-addition. However, converting the acid to an N-methoxy-N-methylamide (Weinreb amide) creates a self-limiting system. Upon addition of the Grignard reagent, the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a stable, bidentate 5-membered chelate. This intermediate cannot collapse to form the reactive ketone until the reaction is deliberately quenched with aqueous acid.

(Note on Reagent Selection: To synthesize a pentan-1-one derivative from a naphthoyl core, a butyl Grignard reagent must be used, as the carbonyl carbon of the naphthoyl group constitutes the first carbon of the resulting pentyl chain).

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in chemical checkpoints ensure that if a step fails, the reaction halts rather than producing complex, inseparable impurity profiles.

Protocol A: Regioselective Friedel-Crafts Acylation

System Validation: The addition of the acyl group strongly deactivates the aromatic ring[1][3]. This inherent deactivation acts as a self-validating mechanism against polyacylation[4]. If TLC monitoring reveals highly polar polymeric spots, it indicates a failure in temperature control rather than chemical over-acylation.

Step-by-Step Methodology:

-

Catalyst Activation: Under an inert argon atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (DCM).

-

Acylium Generation: Cool the suspension to 0–5 °C. Add 1.05 equivalents of valeryl chloride dropwise over 30 minutes. The slight excess ensures complete complexation. Maintain temperature strictly below 10 °C to prevent solvent degradation[3].

-

Substrate Addition: Dissolve 1.0 equivalent of naphthalene in DCM. Add this solution dropwise to the activated acylium complex over 40 minutes, maintaining the 0–5 °C temperature[3].

-

Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

-

Exothermic Quench: Critical Step. Slowly pour the reaction mixture over crushed ice and 1M HCl. The destruction of the AlCl₃ complex is highly exothermic; rapid addition will cause solvent boil-off and product degradation[3].

-

Isolation: Separate the organic layer, wash sequentially with water, saturated NaHCO₃ (to remove residual valeric acid), and brine. Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel chromatography to separate trace 2-naphthyl isomers.

Protocol B: Precision Synthesis via Weinreb Amide

System Validation: The success of this protocol is validated by crude NMR. The complete absence of tertiary alcohol byproducts confirms that the bidentate magnesium chelate successfully formed and remained stable until the acidic workup.

Step-by-Step Methodology:

-

Amide Solvation: Dissolve 1.0 equivalent of N-methoxy-N-methyl-1-naphthamide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the flask to 0 °C.

-

Grignard Addition: Add 1.1 equivalents of butylmagnesium bromide (BuMgBr) in THF dropwise via syringe. The solution may change color as the chelate forms.

-

Chelate Stabilization: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. The tetrahedral intermediate is locked in place by the magnesium ion.

-

Controlled Collapse (Workup): Cool the flask back to 0 °C and quench slowly with cold 1M HCl. The acidic environment protonates the intermediate, breaking the chelate and forcing the collapse into 1-naphthalen-1-yl-pentan-1-one.

-

Isolation: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting ketone is typically >95% pure prior to chromatography.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of both pathways, allowing researchers to select the optimal route based on scale and purity requirements.

| Parameter | Protocol A: Friedel-Crafts Acylation | Protocol B: Weinreb Amide Route |

| Overall Yield | 65% – 75% | 85% – 92% |

| Regioselectivity | Moderate (Requires separation of 2-isomer) | Absolute (Dictated by starting material) |

| Reagent Cost | Low (Bulk chemicals: Naphthalene, AlCl₃) | High (Weinreb amine HCl, Grignard reagents) |

| Scalability | Excellent (Used in multi-kilogram production) | Moderate (Requires strict anhydrous conditions) |

| Primary Impurity | 2-Naphthalen-2-yl-pentan-1-one | Unreacted Weinreb amide (easily recovered) |

| Self-Limiting Feature | Ring deactivation prevents polyacylation | Chelation prevents tertiary alcohol formation |

Pathway Visualizations

Workflow of Friedel-Crafts vs. Weinreb Amide synthesis routes for aryl pentyl ketones.

Mechanistic causality of the Weinreb amide intermediate preventing tertiary alcohol formation.

References

-

BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.3

-

Chemistry Steps. Friedel-Crafts Acylation.1

-

ACS Publications. CERTAIN 1-NAPHTHYL KETONES.2

-

Organic Chemistry Portal. Friedel-Crafts Acylation.4

Sources

Spectroscopic and Synthetic Overview of Naphthalene Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data and synthetic methodologies for key naphthalene derivatives related to 1-Naphthalen-1-yl-pentan-1-one. This comparative data can serve as a reference for the characterization of novel derivatives.

Introduction

1-Naphthalen-1-yl-pentan-1-one is a chemical compound with the molecular formula C15H16O[1]. It belongs to the class of aromatic ketones, specifically a naphthyl ketone. The structure consists of a naphthalene ring substituted with a pentan-1-one group at the 1-position. The CAS number for this compound is 2876-60-0[1].

The characterization of this molecule is crucial for its identification and for ensuring its purity, which is vital in research and development, particularly in fields like medicinal chemistry and materials science where precise molecular structures are paramount for their intended functions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of such organic compounds.

This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of 1-naphthalen-1-yl-pentan-1-one, providing predicted data based on the analysis of related structures and foundational spectroscopic principles.

Molecular Structure

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Chemical structure of 1-Naphthalen-1-yl-pentan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, the electronic environment of each type, and the number of neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | m | 1H | Ar-H |

| ~7.8 - 8.0 | m | 2H | Ar-H |

| ~7.4 - 7.6 | m | 4H | Ar-H |

| ~3.1 | t | 2H | -CO-CH₂- |

| ~1.8 | sextet | 2H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.4 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Interpretation:

-

The aromatic protons of the naphthalene ring are expected to appear in the downfield region (7.4-8.3 ppm) due to the deshielding effect of the aromatic ring current. The exact splitting patterns can be complex due to mutual coupling.

-

The methylene group adjacent to the carbonyl group (-CO-CH₂-) is deshielded and is expected to appear as a triplet around 3.1 ppm.

-

The other methylene groups of the pentanoyl chain will appear further upfield, and the terminal methyl group will be the most shielded, appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their electronic environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O |

| ~124 - 136 | Aromatic C |

| ~40 | -CO-CH₂- |

| ~27 | -CH₂-CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₃ |

Interpretation:

-

The carbonyl carbon is highly deshielded and will appear significantly downfield, around 200 ppm.

-

The carbons of the naphthalene ring will appear in the aromatic region (124-136 ppm). Due to the symmetry of the naphthalene ring not being perfect with the substituent, ten distinct signals are expected.

-

The aliphatic carbons of the pentanoyl chain will appear in the upfield region (14-40 ppm).

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, 2870 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600, 1580, 1510 | Medium-Strong | Aromatic C=C stretch |

Interpretation:

-

A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone.

-

The absorptions around 3050 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

-

The bands around 2950 and 2870 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the pentanoyl chain.

-

The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the naphthalene ring.

Mass Spectrometry (MS)

Principles: Mass spectrometry provides information about the molecular weight and molecular formula of a compound. It also gives information about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 212 | Molecular ion [M]⁺ |

| 155 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

Interpretation:

-

The molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound (C15H16O).

-

A major fragmentation pathway is the alpha-cleavage, leading to the loss of the butyl radical (C₄H₉) to give a fragment at m/z 155 (the naphthoyl cation).

-

Another significant fragment would be the naphthyl cation at m/z 127, resulting from the cleavage of the bond between the carbonyl group and the naphthalene ring.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

Sample Preparation

A small amount of the solid 1-naphthalen-1-yl-pentan-1-one is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For MS, the sample is typically dissolved in a volatile organic solvent.

Instrumentation

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.

-

IR: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectrum.

-

MS: An electron ionization mass spectrometer (EI-MS) is typically used for this type of compound.

Data Acquisition Workflow

Caption: General workflow for the spectroscopic analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive characterization of 1-naphthalen-1-yl-pentan-1-one. While the data presented in this guide is predictive, it is based on well-established principles of spectroscopy and comparison with related known compounds. Experimental verification is essential for definitive structural confirmation. This guide serves as a robust framework for researchers and scientists in designing experiments and interpreting the spectroscopic data for this and similar naphthalene derivatives.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.

-

BuyersGuideChem. (n.d.). 1-Naphthalen-1-yl-pentan-1-one. Retrieved from [Link]

Sources

In-Vitro and In-Vivo Profiling of 1-Naphthalen-1-yl-pentan-1-one: A Technical Guide for Preclinical Evaluation

Executive Summary

1-Naphthalen-1-yl-pentan-1-one (CAS: 2876-60-0), commonly referred to as 1-butyl naphthyl ketone, is a polycyclic aromatic ketone. While not deployed as a standalone therapeutic, it serves as a critical structural scaffold in medicinal chemistry—particularly in the synthesis of quinoline-based antibacterial agents 1 and as a lipophilic core analogous to synthetic cannabinoid precursors. Furthermore, its predictable photochemical behavior makes it an excellent model compound for probing Norrish Type II cleavage reactions in vitro 2. This whitepaper details its physicochemical properties, in-vitro metabolic and photochemical behavior, and in-vivo pharmacokinetic profiling.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-Naphthalen-1-yl-pentan-1-one is essential for predicting its biological partitioning and formulation requirements.

| Property | Value | Clinical/Experimental Relevance |

| CAS Number | 2876-60-0 | Unique identifier for procurement and safety tracking 3. |

| Molecular Formula | C15H16O | Dictates target mass (m/z 212.28) for LC-MS/MS quantification 3. |

| Molecular Weight | 212.28 g/mol | Optimal size for rapid diffusion across biological lipid bilayers 3. |

| Density | 1.037 g/cm³ | Relevant for volumetric dosing in non-aqueous vehicles 3. |

| Boiling Point | 345.4 °C (at 760 mmHg) | Indicates high thermal stability, useful for gas chromatography (GC) 3. |

| Flash Point | 148.6 °C | Critical safety parameter for laboratory storage and handling 3. |

In-Vitro Photochemistry and Metabolism

Photochemical Cleavage (Norrish Type II Reaction)

In controlled in-vitro environments, 1-Naphthalen-1-yl-pentan-1-one (NBK) acts as a highly reliable photochemical probe. Upon UV irradiation, the carbonyl oxygen enters an excited triplet state (n,π*) and abstracts a hydrogen atom from the gamma-carbon of the pentyl chain. This generates a 1,4-biradical intermediate that rapidly undergoes cleavage to yield 1-acetonaphthone and propene 2. This precise degradation pathway is utilized in "photocopy methods" to measure living chain distributions in polymer matrices 2.

Hepatic CYP450 Metabolism

Due to its highly lipophilic naphthyl ring and aliphatic tail, the compound is a prime substrate for Phase I hepatic oxidation. Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) target the pentyl chain via terminal (ω) and sub-terminal (ω-1) hydroxylation, while the naphthyl ring undergoes epoxidation and subsequent hydrolysis.

Diagram 1: Photochemical (Norrish Type II) and CYP450-mediated metabolic pathways.

Protocol: In-Vitro Microsomal Stability Assay

To validate the metabolic clearance of this scaffold, a self-validating microsomal stability assay is required.

-

Step 1: Matrix Preparation. Suspend 1 µM of 1-Naphthalen-1-yl-pentan-1-one in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM).

-

Causality: The 100 mM phosphate buffer at physiological pH (7.4) strictly maintains the tertiary structure and active-site conformation of the CYP450 enzymes, ensuring baseline catalytic validity.

-

-

Step 2: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. The regenerating system prevents NADPH depletion, ensuring linear reaction kinetics over the incubation period.

-

-

Step 3: Temporal Sampling & Quenching. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., valerophenone).

-

Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time points, while simultaneously extracting the lipophilic parent compound and metabolites for downstream LC-MS/MS analysis.

-

-

Step 4: Centrifugation & Analysis. Centrifuge at 14,000 × g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the in-vitro half-life (t1/2) and intrinsic clearance (CL_int).

In-Vivo Pharmacokinetics and Systemic Effects

When utilized as a precursor for active pharmaceutical ingredients (APIs) such as quinoline-based antibacterial agents 1, understanding the in-vivo behavior of the core naphthyl-ketone scaffold is paramount.

ADME Profile

-

Absorption: The lack of ionizable amines and high lipophilicity results in rapid gastrointestinal absorption, though it is highly susceptible to first-pass hepatic extraction.

-

Distribution: The compound exhibits a high Volume of Distribution (Vd). It rapidly partitions out of the plasma and into lipid-rich compartments, including adipose tissue and the central nervous system (CNS).

-

Excretion: Following Phase I oxidation, the resulting hydroxylated metabolites undergo Phase II glucuronidation, rendering them sufficiently hydrophilic for renal excretion.

Diagram 2: In-vivo ADME workflow and compartmental distribution.

Protocol: Murine Pharmacokinetic (PK) Profiling

To empirically determine the systemic exposure of the compound, the following in-vivo protocol is executed:

-

Step 1: Formulation & Dosing. Formulate the compound at 1 mg/mL in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. Administer intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to male C57BL/6 mice.

-

Causality: 1-Naphthalen-1-yl-pentan-1-one is practically insoluble in water. The DMSO/Tween-80 cosolvent system disrupts the crystal lattice and forms stable micelles, preventing fatal in-vivo precipitation (embolism) during IV administration while ensuring uniform GI absorption for PO dosing.

-

-

Step 2: Serial Sampling. Collect 20 µL of whole blood via tail vein microsampling at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Causality: Microsampling reduces the physiological stress on the murine model and allows for a complete PK profile to be generated from a single subject, eliminating inter-subject variability from the dataset.

-

-

Step 3: Plasma Isolation & PK Analysis. Centrifuge the blood at 4°C to isolate plasma. Quantify the parent compound via LC-MS/MS and utilize Non-Compartmental Analysis (NCA) to derive the Area Under the Curve (AUC), Clearance (Cl), and oral bioavailability (%F).

Conclusion

1-Naphthalen-1-yl-pentan-1-one is a versatile and highly lipophilic building block. Its precise photochemical degradation via the Norrish Type II pathway makes it an invaluable tool in polymer and photochemistry 2. In drug development, its structural integration into antibacterial agents 1 necessitates a rigorous understanding of its CYP450-mediated clearance and high-volume tissue distribution.

References

- QUINOLINE DERIV

- The photocopy method: Measuring living chain distributions in...

- 1-Naphthalen-1-yl-pentan-1-one | C15H16O. BuyersGuideChem.

Sources

An In-depth Technical Guide to 1-Naphthalen-1-yl-pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Naphthalen-1-yl-pentan-1-one, a naphthalene derivative with significant potential in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis via Friedel-Crafts acylation, and its physicochemical properties. While direct pharmacological data for this specific compound is limited, this guide explores its potential as a cannabinoid receptor agonist based on the known activities of structurally related naphthalenone compounds. Detailed, adaptable protocols for its synthesis and analytical quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate further research and development. This guide aims to be a foundational resource for scientists investigating the therapeutic potential of novel naphthalene-based compounds.

Chemical Identity and Properties

-

IUPAC Name: 1-(Naphthalen-1-yl)pentan-1-one

-

Synonyms: 1-Pentanone, 1-(1-naphthalenyl)-; 1-(1-Naphthyl)pentan-1-one

-

CAS Number: 2876-60-0

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | - |

| Molecular Weight | 212.29 g/mol | - |

| Appearance | Expected to be a solid or oil | - |

| Boiling Point | 345.4 °C at 760 mmHg | [1] |

| Density | 1.037 g/cm³ | [1] |

| Flash Point | 148.6 °C | [1] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis of 1-Naphthalen-1-yl-pentan-1-one

The most direct and industrially scalable method for the synthesis of 1-Naphthalen-1-yl-pentan-1-one is the Friedel-Crafts acylation of naphthalene with valeryl chloride.[2] This electrophilic aromatic substitution reaction introduces the pentanoyl group onto the naphthalene ring, primarily at the 1-position due to kinetic control.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, which then acts as the electrophile in the substitution reaction. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst to facilitate the formation of the acylium ion.

Caption: Proposed reaction mechanism for the Friedel-Crafts acylation of naphthalene.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[1]

Materials:

-

Naphthalene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension over 15-30 minutes, maintaining the temperature below 10 °C.

-

Addition of Naphthalene: Dissolve naphthalene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the naphthalene solution dropwise to the reaction mixture over 20-40 minutes, keeping the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-Naphthalen-1-yl-pentan-1-one.

Safety Precautions:

-

Aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction generates corrosive and toxic hydrogen chloride (HCl) gas. Ensure the apparatus is properly vented to a scrubber.

Potential Applications in Drug Development

Of particular interest is the structural similarity of 1-Naphthalen-1-yl-pentan-1-one to known synthetic cannabinoid receptor agonists, such as JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone).[7][8] These compounds act as agonists at the cannabinoid receptors CB1 and CB2. The activation of these receptors can lead to various physiological effects, including analgesia.[9][10]

Caption: Proposed signaling pathway for 1-Naphthalen-1-yl-pentan-1-one as a cannabinoid receptor agonist.

Based on this structural analogy, 1-Naphthalen-1-yl-pentan-1-one is a candidate for investigation as a novel cannabinoid receptor modulator. Its simpler structure compared to many synthetic cannabinoids may offer a different pharmacokinetic and pharmacodynamic profile, potentially with improved properties such as better oral bioavailability or reduced central nervous system penetration.[9][10]

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the characterization and quantification of 1-Naphthalen-1-yl-pentan-1-one in various matrices, from reaction mixtures to biological samples. The following are detailed protocols for its analysis using HPLC-MS/MS and GC-MS, adapted from methods for structurally similar compounds.[7][11][12]

HPLC-MS/MS Method for Quantification in Biological Matrices

This method is suitable for the sensitive quantification of 1-Naphthalen-1-yl-pentan-1-one in plasma or serum.[7][13]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (analytical grade).

-

Internal standard (e.g., a deuterated analog of the analyte).

Experimental Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum sample, add 20 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. These would need to be determined experimentally by infusing a standard solution of the compound.

-

GC-MS Method for Purity Assessment and Quantification

This method is suitable for assessing the purity of the synthesized compound and for quantification in less complex matrices.[11][12] Derivatization is generally not required for this molecule due to its ketone functionality.

Instrumentation and Materials:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

A nonpolar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas).

-

Hexane or Ethyl Acetate (solvent).

Experimental Protocol:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., ethyl acetate) to a known concentration.

-

If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

1-Naphthalen-1-yl-pentan-1-one is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly as a modulator of cannabinoid receptors. This technical guide provides a solid foundation for researchers interested in exploring this and other related naphthalenone compounds. The detailed protocols for its synthesis and analysis are designed to be readily implemented in a laboratory setting, thereby facilitating further investigation into its chemical properties and potential therapeutic applications. As with any novel compound, further research is necessary to fully elucidate its pharmacological profile and to determine its potential as a lead compound in drug discovery programs.

References

-

Dziadulewicz, A., et al. (2007). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: A Potent, Orally Bioavailable Human CB1/CB2 Dual Agonist with Antihyperalgesic Properties and Restricted Central Nervous System Penetration. Journal of Medicinal Chemistry, 50(16), 3851-3856. Available at: [Link]

-

BuyersGuideChem. (n.d.). 1-Naphthalen-1-yl-pentan-1-one. Available at: [Link]

-

PubMed. (2007). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Journal of Medicinal Chemistry. Available at: [Link]

-

Poklis, J. L., et al. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS. Biomedical Chromatography, 26(11), 1393-8. Available at: [Link]

-

Teske, J., et al. (2010). Sensitive and rapid quantification of the cannabinoid receptor agonist naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in human serum by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(27), 2659-63. Available at: [Link]

-

IUCr Journals. (n.d.). (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate. Available at: [Link]

-

PubMed. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS. Biomedical Chromatography. Available at: [Link]

-

Roskilde University Research Portal. (n.d.). The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions. Available at: [Link]

-

eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative. Asian Journal of Chemistry. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Available at: [Link]

-

Academia.edu. (n.d.). Efficient Synthesis and Practical Resolution of 1-(Naphthalen-1-yl)ethanamine, a Key Intermediate for Cinacalcet. Available at: [Link]

-

PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: A Potent, Orally Bioavailable Human CB 1 /CB 2 Dual Agonist with Antihyperalgesic Properties and Restricted Central Nervous System Penetration. Available at: [Link]

-

Wiley Analytical Science. (2020). Naphthalene exposure: Simple GC/MS monitoring. Available at: [Link]

-

MDPI. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules. Available at: [Link]

-

SIELC Technologies. (2018). Separation of 1-Naphthaldehyde on Newcrom R1 HPLC column. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. Available at: [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). Available at: [Link]

-

IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

-

Asian Journal of Chemistry. (2006). Determination of Naphthalene Content by Gas Chromatography. Available at: [Link]

-

Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to 'buzz' smoke by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive and rapid quantification of the cannabinoid receptor agonist naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthalen-1-yl Methanone Derivatives: Pharmacological Mechanisms, Synthesis, and Analytical Profiling

Executive Summary

Naphthalen-1-yl methanone derivatives represent a highly potent class of synthetic cannabinoid receptor agonists (SCRAs). Originally synthesized as pharmacological probes to map the endocannabinoid system, these compounds—most notably the aminoalkylindole "JWH" series—have become focal points in both therapeutic drug development and forensic toxicology. This technical guide provides an in-depth analysis of their structure-activity relationships (SAR), receptor signaling mechanisms, synthesis protocols, and analytical detection methodologies.

Chemical Space & Structure-Activity Relationships (SAR)

The core pharmacophore of naphthalen-1-yl methanone derivatives consists of four distinct structural domains:

-

A lipophilic core : Typically an indole, indazole, or pyrrole ring.

-

A linker : A methanone (carbonyl) bridge connecting the core to the side group.

-

A bulky side group : The naphthalen-1-yl moiety, which fits into the hydrophobic binding pocket of cannabinoid receptors.

-

An N-alkyl tail : A carbon chain attached to the nitrogen of the core ring.

Modifications to these domains drastically alter receptor affinity and selectivity. For instance, an N-pentyl chain (as seen in JWH-018) provides optimal binding affinity for the CB1 receptor. Shortening the chain and adding a methyl group at the C2 position of the indole (as in JWH-015) shifts selectivity toward the CB2 receptor[1]. Furthermore, replacing the indole core with a naphthalene core yields compounds like CB-13 (SAB378), which maintain potent peripheral antihyperalgesic properties but exhibit restricted Central Nervous System (CNS) penetration, making them valuable targets for chronic pain therapies[2].

Quantitative Binding Affinities of Key Derivatives

| Compound | Chemical Name | CB1 Affinity (Kᵢ / IC₅₀) | CB2 Affinity (Kᵢ / IC₅₀) | Primary Characteristic |

| JWH-018 | 1-pentyl-3-(1-naphthoyl)indole | 9.0 ± 5.0 nM | 2.94 nM | High-potency non-selective agonist |

| JWH-073 | 1-butyl-3-(1-naphthoyl)indole | 8.9 ± 1.8 nM | 38.0 ± 24.0 nM | Shortened alkyl tail variant |

| JWH-015 | 1-propyl-2-methyl-3-(1-naphthoyl)indole | 164 ± 22 nM | 13.8 ± 4.6 nM | CB2-selective agonist |

| CB-13 | Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone | 22 ± 5.1 nM | ~20 nM | Peripherally restricted dual agonist |

Data synthesized from [1] and.

Pharmacological Mechanisms & Receptor Signaling

Naphthalen-1-yl methanone derivatives act as full agonists at both the CB1 (predominantly central) and CB2 (predominantly peripheral/immune) G-protein coupled receptors (GPCRs). Unlike the partial agonism exhibited by phytocannabinoids like Δ9-THC, the full agonism of these synthetic derivatives leads to profound downstream signaling cascades[3].

Upon ligand binding, the receptor undergoes a conformational shift that promotes the exchange of GDP for GTP on the coupled Gαi/o protein . The activated Gαi subunit directly inhibits adenylate cyclase (AC), causing a dose-dependent suppression of intracellular cyclic AMP (cAMP) synthesis[4]. Concurrently, the Gβγ dimer modulates ion channels, inhibiting presynaptic voltage-gated calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to cellular hyperpolarization. Due to their extreme potency, these ligands also trigger rapid phosphorylation by G-protein coupled receptor kinases (GRKs), recruiting β-arrestin, which mediates rapid receptor desensitization and internalization.

CB1/CB2 receptor signaling pathway activated by naphthoylindoles.

Synthesis Workflow: The Okauchi Procedure

Direct Friedel-Crafts acylation of indoles often yields a heterogeneous mixture of N-acylated and C3-acylated products. To ensure absolute regioselectivity and high yield, the synthesis of naphthalen-1-yl methanone derivatives utilizes a modified procedure (the Okauchi method) involving a 3-indolylaluminum or indolylmagnesium intermediate[1].

Two-step synthesis workflow for naphthalen-1-yl methanone derivatives.

Experimental Protocol: Synthesis of JWH-018

This protocol outlines a self-validating, two-step synthesis designed to maximize C3-regioselectivity and prevent unwanted side reactions[5],[6].

Step 1: Synthesis of the 3-(1-Naphthoyl)indole Intermediate

-

Metallation : In a flame-dried, nitrogen-purged flask, dissolve 50 mmol of indole in 50 mL of anhydrous diethyl ether (Et₂O). Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Anhydrous and anaerobic conditions prevent the premature quenching of the organometallic reagent. Cooling controls the exothermic deprotonation.

-

-

Activation : Slowly add a 3M solution of methylmagnesium bromide (MeMgBr) in Et₂O dropwise. Stir for 2 hours at room temperature.

-

Causality: The Grignard reagent deprotonates the indole nitrogen, forming an indolylmagnesium halide intermediate. This shifts electron density to the C3 position, activating it for strictly regioselective nucleophilic attack while sterically shielding the nitrogen.

-

-

Acylation : Recool the mixture to 0 °C and introduce 50 mmol of 1-naphthoyl chloride dissolved in 50 mL of Et₂O. Warm to room temperature and stir for 2 hours.

-

Causality: The electrophilic acylium ion reacts exclusively at the activated C3 carbon, forming the critical methanone bridge.

-

-

Quenching & Recovery : Quench the reaction via the slow addition of 375 mL of saturated aqueous ammonium chloride (NH₄Cl). Stir overnight.

-

Causality: NH₄Cl safely neutralizes unreacted MeMgBr and protonates the intermediate, precipitating the 3-(1-naphthoyl)indole product as a white solid, which is then filtered, washed, and dried under high vacuum (Yield: ~91%)[6].

-

Step 2: N-Alkylation to Yield JWH-018

-

Deprotonation : Dissolve the 3-(1-naphthoyl)indole intermediate in anhydrous acetone or dimethyl sulfoxide (DMSO). Add finely crushed potassium hydroxide (KOH).

-

Causality: KOH acts as a strong base to deprotonate the indole N-H, generating a highly reactive nucleophilic nitrogen anion.

-

-

Substitution : Add 1-bromopentane dropwise and heat the mixture to 80 °C.

-

Causality: The polar aprotic solvent (DMSO/Acetone) poorly solvates the N-anion, dramatically increasing its nucleophilicity. The elevated temperature provides the activation energy required to drive the bimolecular nucleophilic substitution (Sₙ2) reaction to completion[1].

-

-

Purification : Extract the mixture with ethyl acetate, wash with brine, and purify via silica gel column chromatography using a hexane/ethyl acetate (95:5, v/v) mobile phase.

-

Causality: Column chromatography effectively separates the highly lipophilic JWH-018 (which elutes as a yellow, oily gum) from unreacted starting materials and polar byproducts[6].

-

Analytical Detection & Metabolic Profiling

Because naphthalen-1-yl methanone derivatives are highly lipophilic, they undergo extensive hepatic metabolism mediated by cytochrome P450 enzymes prior to renal excretion. Consequently, toxicological screening rarely detects the parent compound in urine.

Analytical detection via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) specifically targets the hydroxylated or carboxylated metabolites of the N-alkyl chain[7]. During collision-induced dissociation (CID) in the mass spectrometer, the methanone bridge is highly susceptible to cleavage. This fragmentation reliably generates characteristic product ions at m/z 155 (the naphthoyl moiety) and m/z 127 (the naphthyl moiety)[7]. Monitoring these specific Multiple Reaction Monitoring (MRM) transitions allows forensic and clinical laboratories to identify the presence of this compound class even when the specific N-alkyl modification is unknown.

References

-

5 - BenchChem. 2.2 - Journal of Medicinal Chemistry, ACS Publications. 3.4 - PubMed, NIH. 4.6 - ChemicalBook. 5.1 - PMC, NIH. 6.3 - Frontiers. 7.7 - PubMed, NIH.

Sources

- 1. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Phytocanabinoids and synthetic cannabinoids: from recreational consumption to potential therapeutic use – a review [frontiersin.org]

- 4. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(1-Naphthoyl)indole synthesis - chemicalbook [chemicalbook.com]

- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic applications of 1-Naphthalen-1-yl-pentan-1-one

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-Naphthalen-1-yl-pentan-1-one

Foreword: Unlocking the Potential of a Privileged Scaffold

The naphthalene moiety, a simple bicyclic aromatic hydrocarbon, represents a cornerstone in the landscape of medicinal chemistry. Its rigid, lipophilic structure provides a versatile scaffold for the design of novel therapeutic agents, a fact underscored by the number of FDA-approved drugs incorporating this core, including Nafcillin, Naproxen, and Terbinafine.[1][2] This guide delves into the latent therapeutic potential of a specific, yet under-explored, naphthalene derivative: 1-Naphthalen-1-yl-pentan-1-one. While direct extensive research on this particular molecule is nascent, a wealth of data on structurally related compounds allows us to project its potential applications and chart a course for future investigation. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for exploring the synthesis, biological activity, and therapeutic promise of this intriguing compound.

Chemical Synthesis and Characterization

The synthesis of 1-Naphthalen-1-yl-pentan-1-one is most readily achieved through a Friedel-Crafts acylation reaction. This classic and efficient method involves the reaction of naphthalene with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from pentanoyl chloride and AlCl₃ attacks the electron-rich naphthalene ring, primarily at the 1-position due to favorable resonance stabilization of the intermediate sigma complex.

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O | Inferred from structure |

| Molecular Weight | 212.29 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

A detailed, reproducible protocol for the synthesis of a related compound, naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, has been described, which can be adapted for the synthesis of 1-Naphthalen-1-yl-pentan-1-one.[4]

Experimental Protocol: Synthesis of 1-Naphthalen-1-yl-pentan-1-one

Materials:

-

Naphthalene

-

Pentanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (2 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add pentanoyl chloride dropwise via an addition funnel.

-

After the addition is complete, add a solution of naphthalene in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 2 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 1-Naphthalen-1-yl-pentan-1-one.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of 1-Naphthalen-1-yl-pentan-1-one can be inferred from the well-documented activities of its structural analogs. The naphthalene ring, coupled with a ketone and an alkyl chain, presents a pharmacophore with the potential to interact with several key biological targets.

Cannabinoid Receptor Modulation

A significant body of research exists on synthetic cannabinoids, many of which feature a 1-naphthoylindole core structure, such as JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone).[5] These compounds exhibit high affinity for the cannabinoid receptors CB1 and CB2.[6][7] The 1-naphthoyl moiety is a crucial component for this interaction, and while 1-Naphthalen-1-yl-pentan-1-one lacks the indole ring, the fundamental naphthoylpentan structure suggests a potential for cannabinoid receptor activity.

-

CB1 Receptor: Primarily located in the central nervous system, modulation of the CB1 receptor can influence pain perception, appetite, and mood.[5]

-

CB2 Receptor: Predominantly found in the periphery and on immune cells, CB2 receptor agonists are being investigated for their anti-inflammatory and immunomodulatory effects.[6][7]

The development of selective CB2 agonists is a key area of research, aiming to harness the therapeutic benefits without the psychoactive effects associated with CB1 activation.[6] 1-Naphthalen-1-yl-pentan-1-one and its derivatives could serve as a starting point for the design of novel cannabinoid receptor modulators.

Signaling Pathway: Cannabinoid Receptor Activation

Caption: Proposed cannabinoid receptor signaling cascade.

Anticancer Activity

Naphthalene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][8][9]

-

Aromatase Inhibition: Some naphthalene-based compounds have been identified as potent aromatase inhibitors, a key target in the treatment of hormone-dependent breast cancer.[8]

-

Induction of Apoptosis: Naphthalene derivatives can induce apoptosis in cancer cells, leading to programmed cell death.[8]

-

Cytotoxicity: The cytotoxic properties of naphthalene are attributed to its reactive metabolites, such as epoxides and naphthoquinones, which can covalently bind to cellular proteins.[2][10]

The antiproliferative effects of naphthalene derivatives are often evaluated by their IC₅₀ values, with lower values indicating higher potency.[9]

Quantitative Data: Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-substituted benzimidazoles | HepG2 (Liver) | 0.078 - 0.625 | [9] |

| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast) | 2.33 - 7.39 | [8] |

Antimicrobial and Anti-inflammatory Potential

The lipophilic nature of the naphthalene ring facilitates the penetration of microbial cell membranes, making it a valuable scaffold for the development of antimicrobial agents.[11] Furthermore, naphthalene derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[11]

In Vitro Evaluation: A Starting Point

To begin assessing the therapeutic potential of 1-Naphthalen-1-yl-pentan-1-one, a series of in vitro assays are recommended.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium

-

96-well plates

-

1-Naphthalen-1-yl-pentan-1-one (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 1-Naphthalen-1-yl-pentan-1-one in complete medium and add to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Workflow: In Vitro Anticancer Activity Screening

Caption: A streamlined workflow for in vitro anticancer screening.

Future Directions and Conclusion

1-Naphthalen-1-yl-pentan-1-one represents a promising, yet largely unexplored, chemical entity. The wealth of research on related naphthalene derivatives strongly suggests its potential as a scaffold for the development of novel therapeutics, particularly in the areas of cannabinoid receptor modulation and oncology.

Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of 1-Naphthalen-1-yl-pentan-1-one.

-

In Vitro Screening: A comprehensive in vitro screening campaign against a panel of cancer cell lines and cannabinoid receptors.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to establish clear SAR and optimize for potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying any observed biological activity.

References

- Benchchem. An In-depth Technical Guide to the Electrophilicity of 1-Naphthoyl Chloride.

- 1-NAPHTHOL. (URL not provided)

- CymitQuimica. CAS 879-18-5: 1-Naphthoyl chloride.

- Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., ... & Martin, B. R. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorganic & medicinal chemistry, 13(1), 89-112.

- Dziadulewicz, E. K., Bevan, S. J., Brain, C. T., Coote, P. R., Culshaw, A. J., Davis, A. J., ... & Gleave, R. J. (2007). Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl) methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration. Journal of medicinal chemistry, 50(16), 3851-3856.

- Huffman, J. W., Padgett, L. W., Isherwood, M. L., Lu, J., & Wiley, J. L. (2008). Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl) indoles: steric and electronic effects of 4-and 8-substituents. Bioorganic & medicinal chemistry, 16(1), 322-335.

- Abdelgawad, M. A., El-Sayed, M., & El-Waei, A. A. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. Scientific Reports, 15(1), 1-17.

- Poklis, J. L., Amira, D., & Poklis, A. (2012). Determination of naphthalen-1-yl-(1-pentylindol-3-yl) methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’smoke by HPLC/MS/MS. Journal of analytical toxicology, 36(6), 401-406.

- Benchchem. A Comprehensive Technical Review of 3-(Naphthalen-1-yl)

- Sigma-Aldrich. 1-(Naphthalen-1-yl)pentan-1-amine hydrochloride. (URL not provided)

- Walsh Medical Media.

- Benchchem.

- ResearchGate. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)

- PubChem. 1-Naphthalen-1-ylpropan-1-one.

- ResearchGate.

- Benchchem. The Diverse Biological Activities of Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals.

- BuyersGuideChem. 1-Naphthalen-1-yl-pentan-1-one suppliers and producers.

- BLDpharm. 33489-63-3|1-(Naphthalen-2-yl)pentan-1-one.

- International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry, 161, 204-232.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 879-18-5: 1-Naphthoyl chloride | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in mouse blood and tissue after inhalation exposure to ‘buzz’ smoke by HPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Naphthalen-1-yl-pentan-1-one

Introduction and Chemical Context

1-Naphthalen-1-yl-pentan-1-one (CAS: 2876-60-0), also known as 1-valerylnaphthalene, is an aryl ketone characterized by a fused bicyclic naphthalene ring conjugated with a pentyl ketone side chain. In pharmaceutical and forensic chemistry, it is primarily recognized as a critical synthetic precursor to naphthoylindole-based synthetic cannabinoid receptor agonists (SCRAs), such as JWH-018 (1)[1].

Because of its role in the clandestine synthesis of controlled substances and its use as a building block in legitimate pharmaceutical research, developing a robust, selective, and sensitive analytical method is paramount. This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the purity assessment, reaction monitoring, and quantitation of 1-Naphthalen-1-yl-pentan-1-one.

Fig 1: Chemical context and biological relevance of 1-Naphthalen-1-yl-pentan-1-one.

Mechanistic Rationale for Method Development (E-E-A-T)

To ensure a self-validating and highly reproducible protocol, every chromatographic parameter was selected based on the physicochemical properties of the analyte:

-

Stationary Phase Selection: The analyte is highly lipophilic due to its extended aromatic system and aliphatic tail. A high-coverage C18 (octadecylsilane) column or a Phenyl-Hexyl column is ideal. A Phenyl-Hexyl stationary phase provides orthogonal selectivity via π−π interactions with the naphthalene ring, which is highly advantageous for separating the ketone from structurally similar synthetic byproducts (2)[2].

-

Mobile Phase Composition: A binary gradient of Water and Acetonitrile (ACN) is utilized. Acetonitrile is preferred over methanol due to its lower viscosity, which reduces system backpressure, and its superior elution strength for rigid aromatic systems.

-

Buffer / Modifier: 0.1% Formic Acid (v/v) is added to both aqueous and organic phases. While 1-Naphthalen-1-yl-pentan-1-one is neutral, the acidic modifier suppresses the ionization of residual silanol groups on the silica support, preventing peak tailing. Furthermore, it ensures the method is directly transferable to LC-MS/MS systems for structural elucidation (3)[3].

-

Detection Wavelength: The conjugated naphthalene-carbonyl system exhibits strong UV absorbance. A primary wavelength of 214 nm captures the π→π∗ transitions for maximum sensitivity, while a secondary wavelength of 280 nm provides specificity against non-aromatic matrix interferences (4)[4].

Fig 2: End-to-end analytical workflow for 1-Naphthalen-1-yl-pentan-1-one HPLC analysis.

Experimental Protocol

Reagents and Materials

-

Analyte: 1-Naphthalen-1-yl-pentan-1-one reference standard (Purity ≥ 98.0%).

-

Solvents: HPLC-grade Acetonitrile, HPLC-grade Water (Milli-Q, 18.2 M Ω⋅ cm).

-

Modifiers: LC-MS grade Formic Acid.

-

Column: High-efficiency C18 or Phenyl-Hexyl column (e.g., 4.6 mm × 150 mm, 2.7 µm solid-core particle size) (5)[5].

Sample Preparation Methodology

Self-Validation Check: Ensure all samples are prepared in a diluent that closely matches the initial mobile phase conditions. Injecting a highly organic sample into a highly aqueous mobile phase will cause peak fronting and poor resolution.

-

Stock Solution Preparation: Accurately weigh 10.0 mg of 1-Naphthalen-1-yl-pentan-1-one and dissolve it in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL (1000 µg/mL) stock solution. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standards: Dilute the stock solution using a diluent of 50:50 Water:Acetonitrile to create a 5-point calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

-

Filtration: Filter all samples through a 0.22 µm PTFE syringe filter directly into amber autosampler vials to protect the column frit and prevent photodegradation.

Chromatographic Conditions

Table 1: HPLC System Parameters

| Parameter | Setting |

| Column | C18 or Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm) |

| Column Temperature | 40 °C (Reduces backpressure and improves mass transfer) |

| Injection Volume | 5 µL |

| Detection Wavelength | 214 nm (Primary quantitation), 280 nm (Secondary confirmation) |

| Autosampler Temperature | 10 °C |

Table 2: Gradient Elution Program Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Curve |

| 0.0 | 60 | 40 | 1.0 | Initial |

| 2.0 | 60 | 40 | 1.0 | Isocratic hold |

| 8.0 | 10 | 90 | 1.0 | Linear ramp |

| 10.0 | 10 | 90 | 1.0 | Column wash |

| 10.1 | 60 | 40 | 1.0 | Return to initial |

| 15.0 | 60 | 40 | 1.0 | Re-equilibration |

Method Validation & System Suitability Testing (SST)

To guarantee trustworthiness and analytical integrity, the protocol must be validated before routine use. The following parameters represent the expected system suitability criteria based on standard forensic and pharmaceutical validation guidelines for cannabinoid precursors (6)[6].

Table 3: System Suitability and Validation Criteria

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | ~7.5 ± 0.2 min | Confirms correct gradient execution and consistent column chemistry. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Ensures absence of secondary silanol interactions or column voiding. |

| Resolution ( Rs ) | ≥ 2.0 | Guarantees baseline separation from synthetic byproducts (e.g., unreacted naphthalene). |

| Injection Precision | %RSD ≤ 2.0% (n=5) | Validates autosampler accuracy and sample stability in the diluent. |

| Linearity ( R2 ) | ≥ 0.999 | Ensures accurate quantitation across the 1.0 to 100 µg/mL range. |

References

- Sigma-Aldrich.1-Naphthalen-1-yl-pentan-1-one | 2876-60-0.

- Ciolino, L. A. (2015).Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method). PubMed.

- Moran, C. L., et al.Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. PMC.

- Zaitsu, K., et al.Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. PubMed.

- Waters Corporation.Analysis of Synthetic Cannabinoids from Urine for Forensic Toxicology using Oasis HLB μElution plates and CORTECS UPLC Columns.

- United Nations Office on Drugs and Crime (UNODC).Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.

- ResearchGate.Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Identification and Quantification of JWH-018, JWH-073, JWH-019, and JWH-250 in Human Whole Blood.

Sources

- 1. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

Application Note: Purification of Crude 1-Naphthalen-1-yl-pentan-1-one via Normal-Phase Flash Column Chromatography

Target Audience: Synthetic organic chemists, process researchers, and drug development professionals.

Introduction & Mechanistic Context

1-Naphthalen-1-yl-pentan-1-one (CAS: 2876-60-0), an aryl ketone, is a critical intermediate in the synthesis of various biologically active compounds and materials. It is most commonly synthesized via the Friedel-Crafts acylation of naphthalene using valeryl chloride (pentanoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

While the reaction is robust, the crude product mixture is notoriously complex. Because the 1-position of naphthalene is kinetically favored and the 2-position is thermodynamically favored, the crude mixture typically contains the target 1-isomer, the closely eluting 2-isomer, unreacted highly non-polar naphthalene, and polar polymeric or acidic byproducts[1].

Purifying this viscous, oily crude mixture requires a highly optimized normal-phase silica gel flash chromatography protocol. This application note details a self-validating, step-gradient chromatographic workflow designed to maximize resolution between the regioisomers while preventing band-tailing caused by the oil's high viscosity.

Method Development: TLC Optimization & Causality

Before packing a column, the solvent system must be rigorously optimized using Thin Layer Chromatography (TLC). According to the foundational principles established by W.C. Still [2], an optimal flash chromatography solvent system should place the target molecule at an Retention factor ( Rf ) of approximately 0.35, with a ΔRf of at least 0.15 from the nearest impurity.

For 1-naphthalen-1-yl-pentan-1-one, a binary solvent system of Hexane and Ethyl Acetate (EtOAc) provides the optimal selectivity. The carbonyl group of the target molecule acts as a hydrogen-bond acceptor, interacting moderately with the silanol groups of the stationary phase, whereas unreacted naphthalene has no such interaction and elutes at the solvent front.

Table 1: Expected TLC Retention Factors ( Rf )

Conditions: Silica gel 60 F₂₅₄ plates; Eluent: 95:5 Hexane:Ethyl Acetate; Visualization: UV (254 nm) and KMnO₄ stain.

| Component | Rf Value | Polarity Characteristic | Mechanistic Elution Rationale |

| Naphthalene (Starting Material) | 0.85 - 0.90 | Highly Non-polar | Lacks heteroatoms; negligible interaction with silanol groups. |

| 1-Naphthalen-1-yl-pentan-1-one | 0.40 | Moderate | Steric hindrance at the 1-position slightly twists the carbonyl out of plane, reducing silanol binding. |

| 2-Naphthalen-1-yl-pentan-1-one | 0.32 - 0.35 | Moderate | Planar conformation allows slightly stronger interaction with silica. |

| Valeric Acid / Polyacylated species | 0.00 - 0.10 | Highly Polar | Strong hydrogen bonding; remains near the baseline. |

Experimental Workflow & Visualization

To achieve baseline resolution between the 1-isomer and 2-isomer, a step-gradient approach combined with a "dry loading" technique is mandatory.

Workflow for the purification of 1-Naphthalen-1-yl-pentan-1-one via flash chromatography.

Column Sizing and Quantitative Parameters

Selecting the correct column diameter and silica mass is critical to prevent overloading, which causes band broadening and co-elution of the regioisomers. The table below extrapolates standard parameters for separating mixtures with a ΔRf≤0.10 [3].

Table 2: Scalable Column Chromatography Parameters

| Crude Sample Mass | Column Diameter | Silica Gel Mass (40-63 µm) | Fraction Volume | Typical Flow Rate |

| 100 - 250 mg | 15 mm | 15 g | 5 - 10 mL | 10 mL/min |

| 1.0 - 2.0 g | 30 mm | 60 g | 20 - 25 mL | 20 mL/min |

| 5.0 - 10.0 g | 50 mm | 200 g | 50 - 100 mL | 40 mL/min |

Step-by-Step Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Expert Insight: 1-Naphthalen-1-yl-pentan-1-one is a highly viscous oil. Applying it directly as a liquid causes "viscosity fingering"—where the thick oil channels unevenly through the less viscous eluent, destroying the horizontal integrity of the sample band.

-

Dissolve the crude mixture (e.g., 2.0 g) in a minimal amount of Dichloromethane (DCM) (approx. 10 mL) in a round-bottom flask.

-

Add 6.0 g of dry silica gel (a 1:3 sample-to-silica ratio) to the flask.

-

Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained. Self-Validation: If the powder clumps or sticks to the glass, there is residual solvent or the oil-to-silica ratio is too high; add 2.0 g more silica and re-evaporate.

Phase 2: Column Packing

-

Select a 30 mm diameter glass column with a glass frit and stopcock.

-

Prepare a slurry of 60 g of Silica Gel 60 (40-63 µm particle size) in 150 mL of 100% Hexane.

-

Pour the slurry into the column in a single, continuous motion.

-

Apply positive air pressure (approx. 2-3 psi) to pack the bed tightly. Maintain a 2 cm layer of solvent above the silica bed. Never let the column run dry.

Phase 3: Loading and Elution

-

Carefully pour the dry-loaded silica/sample powder evenly onto the top of the packed silica bed.

-